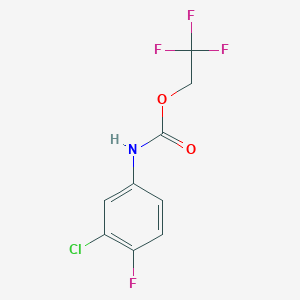
2,2,2-トリフルオロエチル N-(3-クロロ-4-フルオロフェニル)カルバメート
説明
2,2,2-Trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate is a chemical compound characterized by its trifluoroethyl group and a carbamate linkage to a chloro-fluorophenyl moiety
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical reactions.
Biology: The compound has potential applications in biological research, particularly in studying enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets in specific ways.
Medicine: In the medical field, 2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate is being explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases.
Industry: The compound finds use in the chemical industry as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile reagent in industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between 2,2,2-trifluoroethanol and N-(3-chloro-4-fluorophenyl)isocyanate under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different nucleophiles attached.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
2,2,2-Trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate
N-(3-chloro-4-fluorophenyl)carbamate
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness: 2,2,2-Trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate stands out due to its trifluoroethyl group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.
This comprehensive overview highlights the significance of 2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO2/c10-6-3-5(1-2-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBAQGXPKDBHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


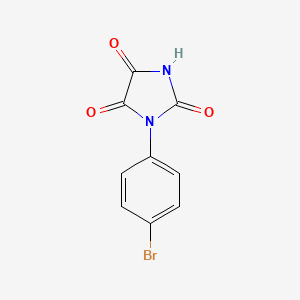

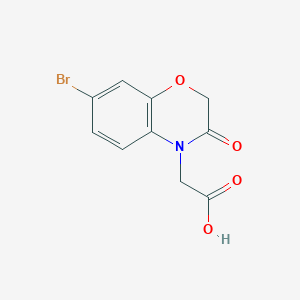
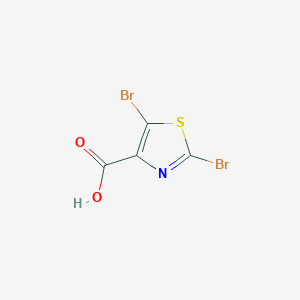

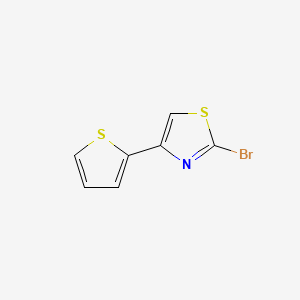
![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)

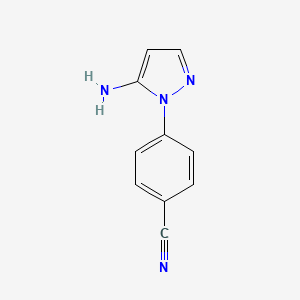
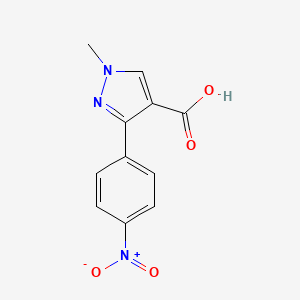
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
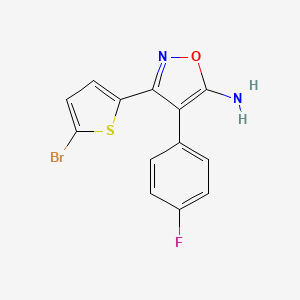
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
